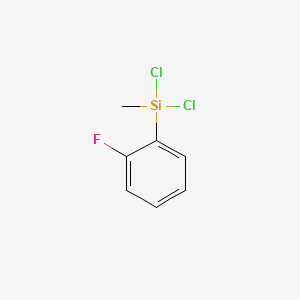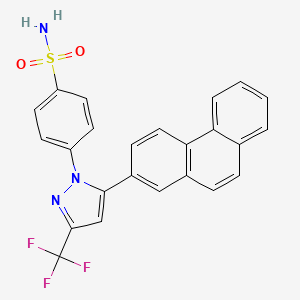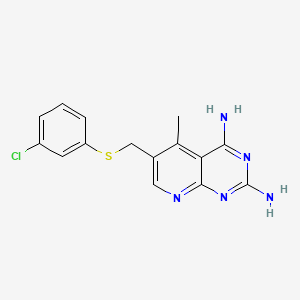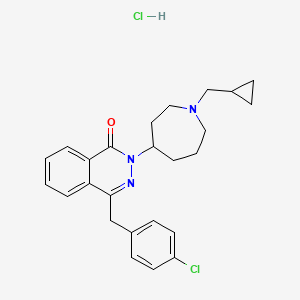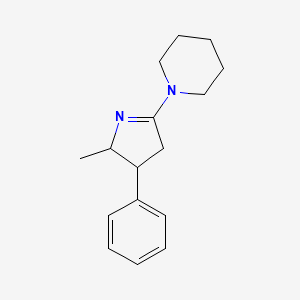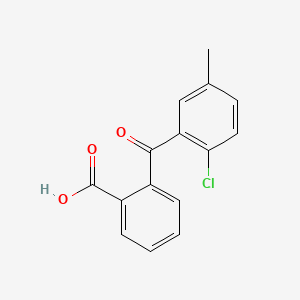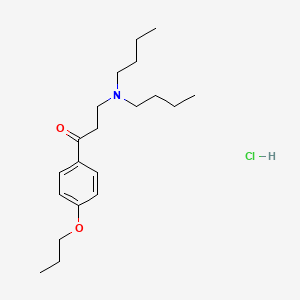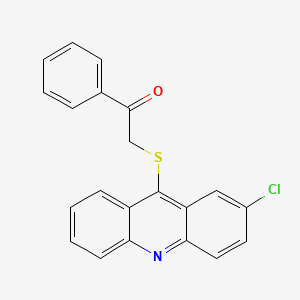
2-Pyrrolidinone, 1-((4-phenyl-1-piperazinyl)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyrrolidinone, 1-((4-phenyl-1-piperazinyl)methyl)-: is a chemical compound that belongs to the class of pyrrolidinones. It is characterized by a five-membered lactam ring fused with a piperazine moiety, which is further substituted with a phenyl group. This compound is of significant interest due to its versatile applications in medicinal chemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyrrolidinone, 1-((4-phenyl-1-piperazinyl)methyl)- typically involves the reaction of N-substituted piperidines with appropriate reagents. One common method includes the use of N-phenylpiperazine as a starting material, which undergoes a series of reactions including amination and cyclization to form the desired product .
Industrial Production Methods: Industrial production of this compound often employs optimized reaction conditions to ensure high yield and purity. This may involve the use of specific catalysts, solvents, and controlled temperature and pressure conditions to facilitate the reaction .
Análisis De Reacciones Químicas
Types of Reactions: 2-Pyrrolidinone, 1-((4-phenyl-1-piperazinyl)methyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution, where reagents like alkyl halides or acyl chlorides are used.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Acetonitrile, methanol, chloroform.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-Pyrrolidinone, 1-((4-phenyl-1-piperazinyl)methyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals
Mecanismo De Acción
The mechanism of action of 2-Pyrrolidinone, 1-((4-phenyl-1-piperazinyl)methyl)- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as acetylcholinesterase, which plays a crucial role in neurotransmission. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, thereby enhancing cognitive functions .
Comparación Con Compuestos Similares
1-Phenyl-2-pyrrolidinone: This compound shares a similar pyrrolidinone structure but lacks the piperazine moiety.
Pyrrolidine-2-one: Another related compound with a simpler structure, often used as a precursor in organic synthesis.
Uniqueness: 2-Pyrrolidinone, 1-((4-phenyl-1-piperazinyl)methyl)- is unique due to its combined pyrrolidinone and piperazine structures, which confer distinct biological activities and synthetic versatility. This dual functionality makes it a valuable compound in various research and industrial applications .
Propiedades
Número CAS |
88514-31-2 |
|---|---|
Fórmula molecular |
C15H21N3O |
Peso molecular |
259.35 g/mol |
Nombre IUPAC |
1-[(4-phenylpiperazin-1-yl)methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C15H21N3O/c19-15-7-4-8-18(15)13-16-9-11-17(12-10-16)14-5-2-1-3-6-14/h1-3,5-6H,4,7-13H2 |
Clave InChI |
ZRFLTMSSHZEOGF-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1)CN2CCN(CC2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



